
恩替卡韦杂质 A
概述
描述
Entecavir Impurity A is a byproduct formed during the synthesis of entecavir, an antiviral medication used primarily for the treatment of hepatitis B. Entecavir Impurity A is significant in pharmaceutical research and quality control because impurities can affect the efficacy and safety of the final pharmaceutical product.
科学研究应用
Entecavir Impurity A is used in various scientific research applications, including:
Chemistry: Studying the impurity helps in understanding the synthesis and stability of entecavir.
Biology: Research on the biological effects of the impurity can provide insights into its potential impact on human health.
Medicine: Ensuring the purity of entecavir by studying its impurities helps in developing safer pharmaceutical products.
Industry: Quality control processes in the pharmaceutical industry use knowledge of impurities to maintain the efficacy and safety of medications.
作用机制
- Entecavir Impurity A competes with the natural substrate deoxyguanosine triphosphate (dGTP) within the HBV polymerase, leading to functional inhibition of all three activities of the polymerase:
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism
Cellular Effects
Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.
Molecular Mechanism
As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Entecavir Impurity A typically involves the same initial steps as the synthesis of entecavir. The process includes the use of guanine derivatives and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the impurity.
Industrial Production Methods: In an industrial setting, the production of Entecavir Impurity A is monitored closely to minimize its presence in the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity during the manufacturing process.
化学反应分析
Types of Reactions: Entecavir Impurity A can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction could yield reduced forms of the impurity.
相似化合物的比较
Entecavir: The parent compound, used for treating hepatitis B.
Adefovir: Another antiviral used for hepatitis B, with a different impurity profile.
Lamivudine: An antiviral with a similar mechanism of action but different impurities.
Uniqueness: Entecavir Impurity A is unique in its specific formation during the synthesis of entecavir. Its presence and concentration need to be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.
属性
CAS 编号 |
1367369-78-5 |
|---|---|
分子式 |
C12H15N5O3 |
分子量 |
277.28 g/mol |
IUPAC 名称 |
2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1 |
InChI 键 |
QDGZDCVAUDNJFG-RNJXMRFFSA-N |
手性 SMILES |
C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
规范 SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
同义词 |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Isomer Impurity 3; (1’R,3’R,4’S)-Entecavir Isomer; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

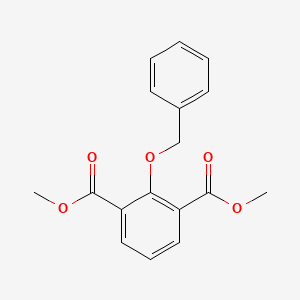
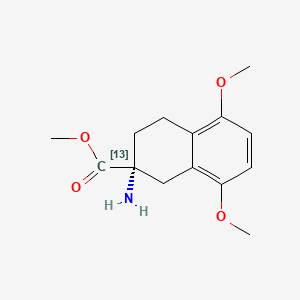
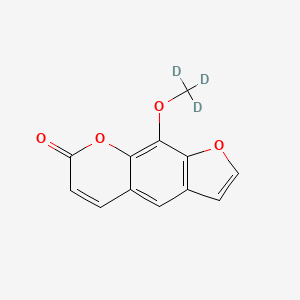
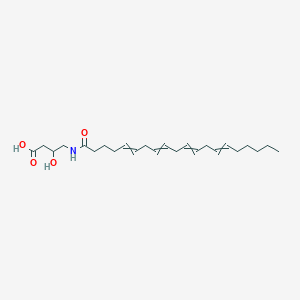
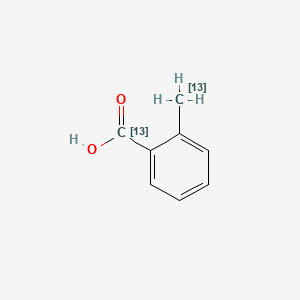

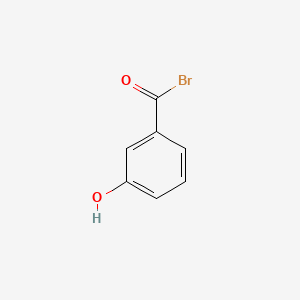

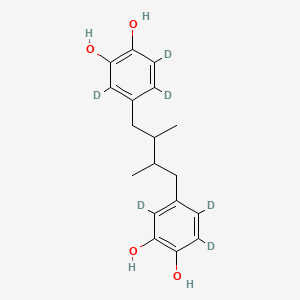
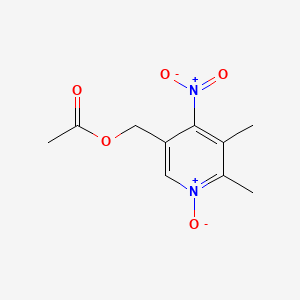
![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

